The compound can be classified as follows:
The synthesis of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol typically involves the following steps:
The molecular structure of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol can be represented by its chemical formula .
COc1ccc(cc1)C(=N-O)C(C=O)
The compound exhibits a planar structure due to the conjugation between the aromatic ring and the imine functionality, which may influence its reactivity and interaction with biological targets.
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is involved in various chemical reactions, primarily due to its functional groups:
The mechanism of action for 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is primarily related to its potential interactions with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer properties.
The physical and chemical properties of 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol are crucial for understanding its behavior in various environments:
Experimental studies often employ techniques like NMR spectroscopy and mass spectrometry for characterization, confirming structural integrity and purity.
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol has several scientific applications:
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: